molecular formula C22H16N6O5 B2983475 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1190016-74-0

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2983475
CAS No.: 1190016-74-0
M. Wt: 444.407
InChI Key: JROFPENXANPCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 1,3-benzodioxole-substituted 1,2,4-oxadiazole moiety at the 5-position and a 4-methoxyphenyl group at the 1-position. Pyrazolo[3,4-d]pyrimidin-4-ones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antifungal, and antimicrobial effects . The benzodioxole group (a methylenedioxy bridge fused to a benzene ring) is notable for enhancing metabolic stability and modulating receptor interactions, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions and improved lipophilicity . The 4-methoxyphenyl substituent may influence pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFPENXANPCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound
(5-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one)
1,3-Benzodioxole, 1,2,4-oxadiazole, 4-methoxyphenyl Not yet reported (theoretical: anticancer, antifungal)
10e
(3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one)
4-Nitrobenzylideneamino, phenyl Anticancer (MCF-7 breast adenocarcinoma) 11 µM
8IIId
(5-(2-Chloroethyl)-1-phenyl-6-(pyridin-4-yl)-pyrazolo[3,4-d]pyrimidin-4-one)
2-Chloroethyl, pyridinyl Antifungal (Valsa mali) 1.93 mg/L
Allopurinol Hypoxanthine-like structure Antigout (xanthine oxidase inhibitor)
53g
(8-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)-pyrido[3,4-d]pyrimidin-4-one)
Benzodioxolylmethyl-piperidinyl, pyridopyrimidine Not specified (structural analogue with benzodioxole)

Key Structural and Pharmacological Insights

Substituent Impact on Activity: The 1,3-benzodioxole group in the target compound is structurally analogous to 53g and may enhance metabolic stability or receptor binding, similar to benzodioxole-containing kinase inhibitors. 4-Methoxyphenyl vs. Phenyl/Chloroethyl Groups: Methoxy groups generally improve solubility but may reduce membrane penetration compared to hydrophobic substituents like chloroethyl .

Anticancer Activity: Compound 10e (IC₅₀ = 11 µM) highlights the importance of electron-withdrawing groups (e.g., nitro) in enhancing cytotoxicity . The target compound’s benzodioxole group, a mild electron donor, may require optimization for similar potency.

Antifungal Activity :

  • The 2-chloroethyl group in 8IIId contributes to antifungal efficacy (EC₅₀ = 1.93 mg/L), suggesting that halogenated substituents enhance bioactivity against plant pathogens . The target compound’s oxadiazole moiety may offer complementary mechanisms.

Solubility and Formulation: Pyrazolo[3,4-d]pyrimidin-4-ones often exhibit poor aqueous solubility . While Allopurinol is orally bioavailable due to its polar hypoxanthine-like structure, the target compound’s benzodioxole and oxadiazole groups may necessitate nanoformulation (e.g., liposomes) for delivery .

Table: Pharmacokinetic Comparison

Property Target Compound 10e 8IIId Allopurinol
LogP (Predicted) 3.2–3.8 2.8 2.5 -0.5
Water Solubility Low Moderate Low High
Metabolic Stability High (benzodioxole) Moderate Low High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.